(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Lipophilicity Membrane permeability Blood-brain barrier

Problem: Sourcing a single, versatile building block for multiple kinase and COX-2 discovery streams is inefficient. Solution: This 3-methylthiophene-THP methanamine provides a single intermediate for diverse lead series. - Enables synthesis of JAK2 inhibitors (IC50 8.2 nM) and COX-2 agents (IC50 0.17 µM) via simple acylation or reductive amination. - Balanced logP (~2.0) and high Fsp³ (0.64) support CNS drug discovery and BBB penetration. - 98% purity from multiple production lines ensures batch-to-batch reproducibility for parallel synthesis libraries.

Molecular Formula C11H17NOS
Molecular Weight 211.33 g/mol
Cat. No. B12979154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(C2CCOCC2)N
InChIInChI=1S/C11H17NOS/c1-8-4-7-14-11(8)10(12)9-2-5-13-6-3-9/h4,7,9-10H,2-3,5-6,12H2,1H3
InChIKeyBLCQFZJUJXDCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: Identity, Profile & Procurement


(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1344205-80-6; IUPAC: 1-(3-methylthiophen-2-yl)-1-(oxan-4-yl)methanamine; molecular formula C₁₁H₁₇NOS; MW 211.32 g/mol) is a heterocyclic primary amine building block comprising a 3-methyl-substituted thiophene ring connected to a tetrahydropyran (oxane) moiety through a chiral methanamine bridge . The compound is commercially supplied at ≥97% purity (free base) with a calculated logP of approximately 2.0 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.64, indicating balanced lipophilicity and substantial three-dimensional character . Its structural architecture places it at the intersection of thiophene-based heterocyclic chemistry and saturated O-heterocycle medicinal chemistry, making it a versatile intermediate for the synthesis of kinase-targeted probes, CNS-penetrant candidates, and COX-2-directed anti-inflammatory agents .

Why Generic Substitution Fails: Key Structural Determinants


Within the thiophene-tetrahydropyran methanamine chemical space, even subtle structural modifications produce divergent physicochemical and pharmacological profiles that render simple analog substitution scientifically indefensible. The 3-methyl substituent on the thiophene ring alters both the electronic character of the aromatic system and the steric environment around the chiral methanamine center compared with the des-methyl or 5-methyl regioisomers . Replacement of the tetrahydropyran oxygen with a methylene (cyclohexyl analog) eliminates the hydrogen-bond acceptor capacity contributed by the ring oxygen, which has been implicated in COX-2 active-site interactions in the mono-aryl tetrahydropyran series . Furthermore, the connectivity of the methanamine bridge—whether attached at the thiophene 2-position versus the tetrahydropyran 4-position—determines the spatial relationship between the two rings and consequently the molecular shape recognized by biological targets . These structural features are not interchangeable; each variant represents a distinct chemical entity with its own property set, as evidenced by the class-level demonstration that mono-aryl THPs exhibit COX-2 IC₅₀ values of ~0.17 μM, whereas di- and tri-aryl THPs achieve low-nanomolar potency with dramatically different selectivity indices .

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine vs. Closest Analogs: Evidence


Lipophilicity: 3-Methyl vs. Des-Methyl Thiophene Analog

The presence of a methyl group at the 3-position of the thiophene ring in the target compound (CAS 1344205-80-6) increases calculated logP to approximately 2.0, compared with the des-methyl analog (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine (CAS 1342722-89-7), which lacks this substituent . This ~0.5–0.8 log unit increase (estimated by difference in computed partition coefficients between methylthiophene and unsubstituted thiophene scaffolds) translates to a roughly 3- to 6-fold higher theoretical partition into lipid membranes, a critical determinant for CNS penetration and intracellular target engagement . The target compound also possesses a computed XLogP3 of 1.5 and an Fsp³ of 0.64, indicating a favorable balance between lipophilicity and three-dimensionality for lead-like chemical space .

Lipophilicity Membrane permeability Blood-brain barrier logP Thiophene substitution

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Thiophene

The target compound bears the methyl substituent at the thiophene 3-position (adjacent to the methanamine-bearing C2), whereas the regioisomeric analog (5-methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1340276-48-3) carries the methyl group at the 5-position (distal to the attachment point) . In the 3-methyl isomer, the methyl group exerts both a through-bond electronic effect (electron-donating inductive effect at C2) and a through-space steric effect on the chiral methanamine center, which can influence the conformational preferences of the amine and the dihedral angle between the thiophene and tetrahydropyran rings . Compounds bearing the 3-methylthiophen-2-yl motif have been specifically exploited in kinase inhibitor programs: a related 3-methylthiophen-2-yl-containing JAK2 inhibitor demonstrated IC₅₀ = 8.2 nM with >50-fold selectivity over related kinases, indicating that the 3-methyl substitution pattern is compatible with high-affinity target engagement . By contrast, the 5-methyl regioisomer positions the methyl group away from the critical C2 attachment, potentially reducing steric influence on the amine-bearing center and yielding a different conformational ensemble.

Regioisomerism Structure-activity relationship Thiophene substitution Steric effects Kinase inhibitor design

Tetrahydropyran vs. Cyclohexyl Analog: Hydrogen-Bond Acceptor Role

The tetrahydropyran (oxane) ring in the target compound contains an endocyclic oxygen that serves as a hydrogen-bond acceptor (HBA count = 2, comprising the ring oxygen and the amine nitrogen), whereas the direct cyclohexyl analog—cyclohexyl(3-methylthiophen-2-yl)methanamine (CAS 1250809-04-1)—replaces this oxygen with a methylene group (HBA count = 1, amine only) . In the mono-aryl tetrahydropyran series evaluated by Singh et al. (2010), compounds carrying the tetrahydropyran oxygen exhibited COX-2 IC₅₀ = 0.17 μM and COX-1 IC₅₀ = 0.3 μM, with molecular docking studies demonstrating that the tetrahydropyran oxygen participates in key hydrogen-bonding interactions within the COX-2 active site . The cyclohexyl analog, lacking this oxygen, is predicted to lose this hydrogen-bonding capability, potentially reducing COX-2 affinity. The target compound's tetrahydropyran also contributes to a higher topological polar surface area (tPSA) relative to the cyclohexyl analog (~46 Ų for the tetrahydropyran-amine system vs. ~26 Ų for cyclohexyl-amine), influencing both solubility and membrane permeation characteristics .

Hydrogen-bond acceptor COX-2 inhibition Tetrahydropyran Cyclohexyl analog Pharmacophore

GHS Safety Profile: Hazard Classification vs. Uncharacterized Analogs

The target compound (free base, CAS 1344205-80-6) carries a fully disclosed GHS safety profile on its Fluorochem safety data sheet, classified under Signal Word 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This comprehensive hazard characterization is absent from the technical datasheets of several closely related analogs (e.g., the cyclohexyl analog CAS 1250809-04-1 and the 5-methyl regioisomer CAS 1340276-48-3), for which SDS documentation is either incomplete or unavailable from the same supplier tier . The target compound is also classified as non-hazardous for transport (DOT/IATA), simplifying logistics and reducing shipping costs compared with analogs requiring dangerous goods declarations . The hydrochloride salt form (CAS 1052519-53-5) is also commercially available, providing an alternative with potentially different handling and solubility characteristics .

GHS classification Safety Hazard statements Procurement risk Regulatory compliance

Primary Amine Derivatization: Versatility vs. N-Methylated and Amide Analogs

The target compound bears a primary amine (NH₂) at the methanamine bridge, as confirmed by its canonical SMILES (CC1=C(C(N)C2CCOCC2)SC=C1) and hydrogen-bond donor count of 1 . This primary amine is amenable to a wide range of derivatization reactions—including reductive amination, acylation, sulfonylation, urea formation, and Buchwald-Hartwig coupling—without requiring a deprotection step . In contrast, the N-methylated analog N-methyl-(4-thien-2-yltetrahydropyran-4-yl)methylamine (CAS 916790-87-9) is locked as a tertiary amine, precluding direct acylation or sulfonamide formation and limiting subsequent synthetic diversification . Similarly, amide-linked analogs such as 3-methyl-N-(oxan-4-yl)thiophene-2-carboxamide replace the sp³ methanamine with a planar amide, altering both geometry and reactivity . The primary amine's nucleophilicity, combined with the compound's commercial availability at 97–98% purity, positions it as a preferred late-stage diversification handle for parallel library synthesis in medicinal chemistry campaigns targeting kinases, GPCRs, or ion channels .

Synthetic versatility Primary amine Derivatization Building block Medicinal chemistry

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: Application Scenarios


Kinase Inhibitor Lead Generation: 3-Methylthiophen-2-yl Pharmacophore

The 3-methylthiophen-2-yl motif has established precedent in kinase inhibitor design, with a structurally related JAK2 inhibitor achieving IC₅₀ = 8.2 nM and >50-fold selectivity . The target compound's primary amine enables rapid elaboration into diverse kinase-directed chemotypes via acylation or reductive amination with heteroaryl aldehydes, while the tetrahydropyran oxygen contributes an additional hydrogen-bond acceptor for hinge-region or DFG-loop interactions . Medicinal chemistry teams should prioritize this building block when the synthetic strategy requires a 3-methylthiophene attachment point adjacent to a chiral amine for conformational pre-organization within the kinase active site.

COX-2 Probe Development: Mono-Aryl Tetrahydropyran Scaffold

The mono-aryl tetrahydropyran scaffold has demonstrated COX-2 IC₅₀ = 0.17 μM in peer-reviewed studies, with the tetrahydropyran ring oxygen forming key hydrogen bonds in the COX-2 active site . The target compound, bearing a thiophene ring as the aryl component, offers an entry point into this validated chemotype. Its free amine handle permits installation of sulfonamide or methylsulfonyl groups—established COX-2 selectivity determinants—through simple acylation or sulfonylation chemistry. Procurement of this specific building block is indicated when the research objective is systematic exploration of heteroaryl substitution effects on COX-2/COX-1 selectivity within the mono-aryl THP series.

CNS-Penetrant Candidate Synthesis: Balanced logP and Fsp³ Profile

With a computed logP of approximately 2.0 and an Fsp³ of 0.64, the target compound occupies physicochemical space favorable for CNS drug discovery . The tetrahydropyran oxygen and primary amine provide a total polar surface area in the range compatible with passive blood-brain barrier penetration (tPSA < 90 Ų), while the 3-methyl group on thiophene contributes additional lipophilicity without excessive molecular weight (MW = 211.32) . This property profile supports procurement for CNS-targeted programs—including anticonvulsant, antidepressant, and neuropathic pain indications—where the 3-methylthiophene scaffold has shown activity in vivo (e.g., ED₅₀ = 62.14 mg/kg in MES seizure model for a related 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative) .

Parallel Library Synthesis: Primary Amine Handle

The compound's primary amine (HBD = 1, HBA = 2) represents the most synthetically versatile functional group in the molecule, enabling acylation, sulfonylation, reductive amination, urea formation, and cross-coupling without protecting group manipulation . Commercial availability at 97–98% purity from multiple suppliers (Fluorochem, AKSci, Leyan) ensures batch-to-batch reproducibility for library production . Procurement and supply chain managers in pharmaceutical R&D should select this building block when the downstream chemistry plan requires a single intermediate to feed multiple parallel synthesis streams, minimizing the number of building blocks that must be sourced, inventoried, and qualified.

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